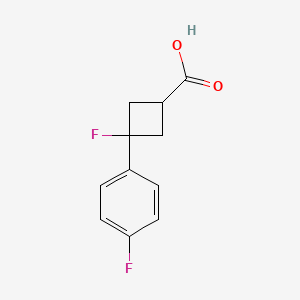

3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid

CAS No.: 2091608-91-0

Cat. No.: VC5747104

Molecular Formula: C11H10F2O2

Molecular Weight: 212.196

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2091608-91-0 |

|---|---|

| Molecular Formula | C11H10F2O2 |

| Molecular Weight | 212.196 |

| IUPAC Name | 3-fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid |

| Standard InChI | InChI=1S/C11H10F2O2/c12-9-3-1-8(2-4-9)11(13)5-7(6-11)10(14)15/h1-4,7H,5-6H2,(H,14,15) |

| Standard InChI Key | XLPSAJZYTTYMGS-UHFFFAOYSA-N |

| SMILES | C1C(CC1(C2=CC=C(C=C2)F)F)C(=O)O |

Introduction

Structural Characteristics and Basic Properties

3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid (CAS 2007920-55-8, PubChem CID 127263562) is a cyclobutane-based carboxylic acid with two substituents at position 3: a fluorine atom and a 4-fluorophenyl group. Its molecular formula is C₁₁H₁₀F₂O₂, and it has a molecular weight of 212.19 g/mol .

Key Structural Features:

-

Cyclobutane ring: A strained four-membered ring with significant ring strain (~110 kJ/mol), influencing reactivity .

-

Carboxylic acid group: Positioned at carbon 1, enabling participation in hydrogen bonding and salt formation.

-

Fluorinated substituents: A fluorine atom and a 4-fluorophenyl group at carbon 3, contributing to lipophilicity and electronic effects .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₀F₂O₂ | |

| Molecular Weight | 212.19 g/mol | |

| CAS Number | 2007920-55-8, 2091608-91-0 | |

| SMILES | C1C(CC1(C2=CC=C(C=C2)F)F)C(=O)O |

Synthesis and Chemical Behavior

The synthesis of 3-fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid involves multistep organic reactions. Key methodologies include:

Nucleophilic Fluorination

A critical step in synthesizing fluorinated cyclobutane derivatives. For example, 3-fluorocyclobutanecarboxylic acid intermediates are generated via nucleophilic fluorination of brominated or chlorinated precursors using reagents like KF or CsF under controlled conditions .

Functional Group Transformations

The carboxylic acid moiety allows further derivatization, such as:

-

Esterification: Conversion to methyl or ethyl esters for enhanced solubility.

-

Amidation: Reaction with amines to form amides.

-

Sulfonation/Thiolation: Introduction of sulfonyl chlorides or thiols .

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Nucleophilic Fluorination | KF, DMF, 80°C | Fluorinated cyclobutane ring |

| Hydrolysis | H₂O, H₂SO₄, reflux | Carboxylic acid formation |

| Amidation | SOCl₂, then amine | Amide derivatives |

Stereochemistry and Isomerism

The compound exists as cis- and trans-isomers due to the spatial arrangement of substituents around the cyclobutane ring. Diastereomer separation techniques (e.g., chromatography or crystallization) are employed to isolate pure stereoisomers .

Cis- vs. Trans-Isomers

-

Cis-Isomer: Both fluorine and 4-fluorophenyl groups are on the same face of the cyclobutane ring.

-

Trans-Isomer: Substituents are on opposite faces.

| Isomer | Relative Configuration | Physicochemical Impact |

|---|---|---|

| Cis | Same face substituents | Higher ring strain, lower solubility |

| Trans | Opposite face substituents | Reduced steric hindrance |

Physicochemical Properties

The compound’s properties are influenced by fluorination and the cyclobutane ring:

pKa and Log P

Experimental data from fluorinated cyclobutane derivatives reveal:

-

pKa: ~2.5–3.0 (acidic due to electron-withdrawing fluorine).

| Property | Value | Rationale |

|---|---|---|

| pKa | ~2.5–3.0 | Fluorine enhances acidity |

| Log P | ~2.8–3.2 | Fluorophenyl group increases lipophilicity |

Comparison with Structurally Related Compounds

The table below contrasts 3-fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid with analogous compounds:

| Compound | CAS Number | Substituents (C3) | Molecular Weight |

|---|---|---|---|

| 3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid | 2007920-55-8 | F, 4-F-Ph | 212.19 g/mol |

| 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid | 1552265-55-0 | F, Ph | 194.21 g/mol |

| 3-(Hydroxymethyl)-3-fluorocyclobutane-1-carboxylic acid | 2305253-23-8 | F, CH₂OH | 148.14 g/mol |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume